molecular formula C11H7F3N2O B1591168 2-(Trifluoromethyl)quinoline-4-carboxamide CAS No. 1185292-59-4

2-(Trifluoromethyl)quinoline-4-carboxamide

Cat. No. B1591168
M. Wt: 240.18 g/mol
InChI Key: BSKYGEFKOWTHDJ-UHFFFAOYSA-N
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Description

2-(Trifluoromethyl)quinoline-4-carboxamide is a chemical compound with the molecular formula C11H7F3N2O and a molecular weight of 240.18 . It is also known as a chemical compound .


Synthesis Analysis

The synthesis of quinoline and its analogues has been a subject of interest due to their versatile applications in industrial and synthetic organic chemistry . Various synthesis protocols have been reported, including transition metal catalyzed reactions, metal-free ionic liquid mediated reactions, ultrasound irradiation reactions, and green reaction protocols . For example, the Ptzinger quinoline synthesis involves the reaction of isatin with a-methylene carbonyl compound in the presence of a base in ethanol .


Molecular Structure Analysis

The molecular structure of 2-(Trifluoromethyl)quinoline-4-carboxamide consists of a quinoline ring with a trifluoromethyl group attached to it .


Physical And Chemical Properties Analysis

2-(Trifluoromethyl)quinoline-4-carboxamide has a molecular weight of 240.18 . The compound has a molecular formula of C11H7F3N2O .

Scientific Research Applications

Radioligand Development for PET Imaging

A study explored the potential of novel quinoline-2-carboxamide derivatives as radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). These compounds showed high specific binding to PBR in various organs, suggesting their utility in PET imaging to study PBR-related biological processes and diseases (Matarrese et al., 2001).

Synthetic Methodologies

Research has been conducted on the microwave-assisted synthesis of new substituted anilides of quinaldic acid, demonstrating an efficient method for preparing a series of substituted quinoline-2-carboxanilides. This innovative approach, utilizing microwave irradiation, highlights a rapid and efficient pathway for synthesizing quinoline derivatives (Bobál et al., 2012).

Structural Studies

The study of oligoamides of 8-amino-2-carboxy-quinoline revealed their ability to adopt a very stable helical conformation, both in solution and in the solid state. This characteristic opens up possibilities for using these compounds in designing novel foldamers for various applications in nanotechnology and materials science (Jiang et al., 2003).

Corrosion Inhibition

Carboxamide ligands derived from quinoline were studied for their effectiveness as corrosion inhibitors for mild steel in hydrochloric acid solution. These studies provide insights into the design of more efficient and environmentally benign corrosion inhibitors (Erami et al., 2019).

Catalysis

Research into sustainable synthesis methods led to the use of manganese PNP pincer complexes for catalyzing the synthesis of quinolines and pyrimidines. This represents an environmentally benign approach to synthesizing these biologically important heterocycles, showcasing the role of quinoline derivatives in green chemistry (Mastalir et al., 2016).

Safety And Hazards

According to the safety data sheet, this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified as having acute oral toxicity, acute dermal toxicity, acute inhalation toxicity - dusts and mists, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Quinoline and its derivatives have received considerable attention due to their broad spectrum of bioactivity, making them a vital scaffold for leads in drug discovery . The recent advances in chemistry, medicinal potential, and pharmacological applications of quinoline motifs suggest substantial efficacies for future drug development .

properties

IUPAC Name

2-(trifluoromethyl)quinoline-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)9-5-7(10(15)17)6-3-1-2-4-8(6)16-9/h1-5H,(H2,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKYGEFKOWTHDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC(=N2)C(F)(F)F)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10591414
Record name 2-(Trifluoromethyl)quinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Trifluoromethyl)quinoline-4-carboxamide

CAS RN

1185292-59-4
Record name 2-(Trifluoromethyl)-4-quinolinecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1185292-59-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Trifluoromethyl)quinoline-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10591414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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